Tetramethylammonium triacetoxyborohydride, CAS 109704-53-2, is a mild and selective hydride-donating reducing agent. It belongs to the acyloxyborohydride class, valued for controlled reactivity in complex synthetic pathways, particularly the reductive amination of aldehydes and ketones.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZNOziMt6POr8-AJu2h4oqqI6iYBBHekeXZGHoF6prnoTNsBe8MwOPA-iFHEeTl2yKhT3-AUZPPGh5gqAUXIGvWSXbCK4u7r6LmviuiN4-RFITfIIXL_eNlyCVVXDEorsgrQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhwCGdlKp6x2608XvNZNitT50pBARaHxJqdrA_ZoXA6Y7qQQgPbl7yxgLiIfqfenJYkfY2PdPP3Pu4aIJpIQgSlcaV-wY85Ymd08gzHH7BPUnlBOssIVnffAe2HZdW3ZARdjSdbkt9NxCUnDfduJnKHL4zhp-oSnZh)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDKG9cKknCNILeWUKHeik05YU13ieET30CIVncZEbcjMeveTngZ2SYUt3oRhIIFHSlsLwPHoxuNdX13iedFZPrs7FsnzbRQ0PzqOciLQOW_O5R6FsYptnh8C--GbgTelNfz3-blyN8aIifq0CFcqyES30%3D)] Unlike stronger reagents such as sodium borohydride, its reactivity is tempered by three electron-withdrawing acetoxy groups, allowing for high chemoselectivity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQ3CPu1PSs7d5Iu84nEGRKveeaNdm-3j0KWhzl_LDwQqoHIjkzUB-2NKP5K07kuN_4is3Fr4_vU3jFpVBFkuDJjOWni9S3k_GkO9-JTJ5cSXY0y7G7ZV9OsnGUeeAboit4LQRc1bjnmjoXgSRw3ALhNeFCV-i3QiEdYVdZxT4vZM4dy_gMpASHc9tLbLYjo8fbyJjLKdUFSiXteCcHt3l1jGQJ6OyeuwJbmm-Ye1_433uT_r8GP6VaUzuVCHsDBUy25jrEQg%3D%3D)] Its primary procurement differentiator lies in the tetramethylammonium cation, which significantly alters its physical properties, especially solubility, compared to the more common sodium salt, sodium triacetoxyborohydride (STAB).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ4rrk53WBKbw6v98VeWbG4vNVuGdQtjZVn765E0GMBE3xKoCAihVd5Cr55CFek2Veea-T7BQPYYsSGYcaBsdioEuDqi3bkWyhQRx7NKcQBVQuNz7i_xdi5sJ_PygFn0RQXig%3D)]
Direct substitution of Tetramethylammonium triacetoxyborohydride with its sodium analog, Sodium Triacetoxyborohydride (STAB), or other borohydrides like Sodium Borohydride (NaBH4) often leads to process failure. The primary reason is a critical difference in solubility profiles. STAB is sparingly soluble in many common aprotic organic solvents like THF and dichloromethane (DCM), often requiring chlorinated solvents like 1,2-dichloroethane (DCE) or protic co-solvents which can be incompatible with sensitive substrates.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbV3lHA1dJzqS0Mzv_JmdGwOtS_gugB9nk0AvEwUvu7KLnrc-EOaqfktw8sBHmQ-GyXEAH_cl86OGdnwv3TcbPKH2x4F5WFkpXr8K9FUm6Th0W7ueQz62DE6Es1bo2WBlC0myPdm9cp-s2zwzOVIfP21DtYHXEUNgebWfe3A2SilVzzRN32vQSYkkRJ1zAOm-RKWWeZ7pGjAlm6A%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXvSL2SqsfsEc0malpH5ZZoSpQ0Uq0u48788fus2Sy0_sVwseXbFMWyzt6KZBRKaD_M6WHsgopEjDYFh1xkP4qh7iL9OCT9xpHKrQI-R1PqX1RYCJ6SpjwKNrlFIZSlEhRJW413fGUClWnAavRrrn8C1bHgMHoH5Mwx0GpXEEq7E51iT5i3ys%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGT7LFvNkFImx0OQdhjpgt0SbIb-4lBrdP1DKacz_vsmPNn-uo6caTzxTeE5ZUEnRK-BvxghZ2NeMFvw2qdeG-CGV2R4Uf73soXYQW09KtOxAcg1P9OQURdfY8OxlliqIjJr9w%3D)] Tetramethylammonium triacetoxyborohydride, due to its quaternary ammonium cation, offers enhanced solubility in a broader range of organic solvents, enabling homogeneous reaction conditions where STAB would form a slurry.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb41OQhC_1cGOUPtJXmTjF2j6GhRmsfiyA9x4ruUkbwlwhkRPRqqLNHU1nD3OTffS9OZSdFHnSXg5NnERCg81_Q0cJl6bpMhIxbFeTA9pkwuH1yGsrdc8OFLVRClUjcMxYF-ubaHHxXFV0Az0QnpHgOgaKQr8bdIg4-HVN8LAlY52qMkbWwHnfBHvD69p46zky1hvXIqqAHXpQma_scnQOo0RG2durbxTLfPoY)] This difference is crucial, as substituting a soluble reagent for an insoluble one (or vice-versa) without re-optimizing the solvent system can result in dramatically lower yields, altered reaction kinetics, or complete reaction failure.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNcHTu5LJyiCD3kEpaWHVGAYmkzs_7gwuEDkW2g5fp9eyKWLVMVdPdtf95O6sJxhdsFXl49HRMmiXkpdtNZEoheaJfCVKdBmKBZ7Onhv53pjjuQmDqb6VgohvJ8mmT3U6PRdzkHkyle0p3iaNs3RnW5FANS2bGkIpjiVG8BSWN66pClGHfDeDVxoIhABTC2EKewwgKfEMehki8jos4G3A%3D)]
In the directed reduction of acyclic β-hydroxy ketones, Tetramethylammonium triacetoxyborohydride (NMe4BH(OAc)3) delivers the *anti*-diol product with high diastereoselectivity. In a representative example, reduction of a β-hydroxy ketone substrate yielded the anti-diol with a diastereomeric ratio of 95:5.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFayV-U929ws94RIxjWkl_mMVAcfWmCGL86_jZQJnc9NHqLBtIMCQvDkRXZWn_tkl6tjt8We4oIV6JMa4bZSk-5GxWGRsIYgStfjrdqyBTBWISWrP2IF0xuDpFmaBx8EgTMkUQHJ00Ru12u5aZskhIkve4XfbQg2jtrpCmfM_4IDUktAk9yUpyKrA%3D%3D)] This occurs via a unique intramolecular hydride delivery mechanism.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)] In stark contrast, Sodium triacetoxyborohydride (NaBH(OAc)3) under similar conditions favors intermolecular hydride delivery, yielding predominantly the *syn*-diol product.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8C693bZ_gpy1DxXq2Nhmp8NLFF6DocdnfZREgePLlV_BdlXFg3SW6xWJgx8ZUsgEU4wK_U2YwAutDvBcvizZkLmRWgVMoSR_4ykx4VLhnS1lN7YejIWwiMHynLGDaCsnSepE%3D)] This mechanistic divergence makes NMe4BH(OAc)3 the specific choice for synthetic routes requiring the *anti*-diol configuration.
| Evidence Dimension | Diastereomeric Ratio (anti:syn) |
| Target Compound Data | 95:5 |
| Comparator Or Baseline | Sodium Triacetoxyborohydride (yields predominantly syn-diol) |
| Quantified Difference | Inversion of stereochemical outcome (anti vs. syn) |
| Conditions | Directed reduction of acyclic β-hydroxy ketones in MeCN/AcOH at -40 °C.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFayV-U929ws94RIxjWkl_mMVAcfWmCGL86_jZQJnc9NHqLBtIMCQvDkRXZWn_tkl6tjt8We4oIV6JMa4bZSk-5GxWGRsIYgStfjrdqyBTBWISWrP2IF0xuDpFmaBx8EgTMkUQHJ00Ru12u5aZskhIkve4XfbQg2jtrpCmfM_4IDUktAk9yUpyKrA%3D%3D)] |
For multi-step synthesis in pharmaceuticals or natural products, achieving the correct stereoisomer is critical and avoids costly separation or route redesign.
The triacetoxyborohydride anion is a mild reducing agent, capable of selectively reducing aldehydes to alcohols in the presence of ketones, a task challenging for stronger reagents like Sodium Borohydride (NaBH4) without special additives.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHnXbQqgg8Kydt0IzNTzojhVrFEHEuncIIStTR45AxI7NkB7UaK7wuUH7hOEFYrgXeUH2TlZQOm-ku4SIJzsleMgjtBlTXDySe5F6y0NwaIPZ86GmSpKiNDf6mbsBTXXvesaWWC5wWuI1N_EBmt5DB)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_fk7JdNI1wSFEnvZuUdhQWEJERl4k42Fj6HcoCZJsXmhYeBOBJjabgLRWZVnx6CZPKy4bn6M_E6fELJGY0_rJE3xC4WKjinISOP7PKPZP5F0T-N-zTkF-Lza83MgBz2MUaJdRt9ZI5b21_YuI2n212n3jHDlRTxkq8_c%3D)] While both NMe4BH(OAc)3 and its sodium salt (STAB) exhibit this selectivity, NMe4BH(OAc)3's distinct solubility profile allows these selective reductions to be performed under homogeneous conditions in a wider range of aprotic solvents where STAB is poorly soluble.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbV3lHA1dJzqS0Mzv_JmdGwOtS_gugB9nk0AvEwUvu7KLnrc-EOaqfktw8sBHmQ-GyXEAH_cl86OGdnwv3TcbPKH2x4F5WFkpXr8K9FUm6Th0W7ueQz62DE6Es1bo2WBlC0myPdm9cp-s2zwzOVIfP21DtYHXEUNgebWfe3A2SilVzzRN32vQSYkkRJ1zAOm-RKWWeZ7pGjAlm6A%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb41OQhC_1cGOUPtJXmTjF2j6GhRmsfiyA9x4ruUkbwlwhkRPRqqLNHU1nD3OTffS9OZSdFHnSXg5NnERCg81_Q0cJl6bpMhIxbFeTA9pkwuH1yGsrdc8OFLVRClUjcMxYF-ubaHHxXFV0Az0QnpHgOgaKQr8bdIg4-HVN8LAlY52qMkbWwHnfBHvD69p46zky1hvXIqqAHXpQma_scnQOo0RG2durbxTLfPoY)] Furthermore, ketones and esters are not reduced by NMe4BH(OAc)3 in the absence of a directing hydroxyl group, underscoring its high functional group tolerance.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)]
| Evidence Dimension | Substrate Scope |
| Target Compound Data | Reduces aldehydes; does not reduce ketones or esters without a directing group.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHnXbQqgg8Kydt0IzNTzojhVrFEHEuncIIStTR45AxI7NkB7UaK7wuUH7hOEFYrgXeUH2TlZQOm-ku4SIJzsleMgjtBlTXDySe5F6y0NwaIPZ86GmSpKiNDf6mbsBTXXvesaWWC5wWuI1N_EBmt5DB)] |
| Comparator Or Baseline | Sodium Borohydride (NaBH4) reduces both aldehydes and ketones.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3A_cBSoWRbdR_x_T-nxwqUsIDpF-_PBGH7xVES9PDKeenrGRDI5es7nNNCJAxkAUhSF-HhkQOchl13gXjnPDxRGzrM0Kbj8sanJ3x9CdavvzPa1jaA5Bwypv2azx3iOd926cvQ16IKVexpSx0M9Y1rgimQY0bsiFVyeF83BlLv1fPzyyWJ8v8TL6qsXpBWYTfAenAaLH9E1H1Ztloj11_H004lch9DTnXxIYePdYJXTZopxcSu0qFiaFJZ3h8sND7bAN07QHZ_eE%3D)] |
| Quantified Difference | Qualitative difference in functional group tolerance. |
| Conditions | Standard reductive amination or directed reduction conditions. |
This selectivity allows for the reduction of one carbonyl group in a molecule containing multiple, saving steps and cost by avoiding protecting group chemistry.
This compound is the indicated choice when a synthetic route requires the creation of an *anti*-1,3-diol from a β-hydroxy ketone intermediate. Its unique ability to facilitate intramolecular hydride delivery provides high diastereoselectivity for the *anti* product, a stereochemical outcome not reliably achieved with sodium triacetoxyborohydride or other common reducing agents.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFayV-U929ws94RIxjWkl_mMVAcfWmCGL86_jZQJnc9NHqLBtIMCQvDkRXZWn_tkl6tjt8We4oIV6JMa4bZSk-5GxWGRsIYgStfjrdqyBTBWISWrP2IF0xuDpFmaBx8EgTMkUQHJ00Ru12u5aZskhIkve4XfbQg2jtrpCmfM_4IDUktAk9yUpyKrA%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8C693bZ_gpy1DxXq2Nhmp8NLFF6DocdnfZREgePLlV_BdlXFg3SW6xWJgx8ZUsgEU4wK_U2YwAutDvBcvizZkLmRWgVMoSR_4ykx4VLhnS1lN7YejIWwiMHynLGDaCsnSepE%3D)]
Due to its enhanced solubility compared to sodium triacetoxyborohydride, this reagent is well-suited for reductive aminations in aprotic solvents like dichloromethane or tetrahydrofuran where the sodium salt is poorly soluble.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbV3lHA1dJzqS0Mzv_JmdGwOtS_gugB9nk0AvEwUvu7KLnrc-EOaqfktw8sBHmQ-GyXEAH_cl86OGdnwv3TcbPKH2x4F5WFkpXr8K9FUm6Th0W7ueQz62DE6Es1bo2WBlC0myPdm9cp-s2zwzOVIfP21DtYHXEUNgebWfe3A2SilVzzRN32vQSYkkRJ1zAOm-RKWWeZ7pGjAlm6A%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb41OQhC_1cGOUPtJXmTjF2j6GhRmsfiyA9x4ruUkbwlwhkRPRqqLNHU1nD3OTffS9OZSdFHnSXg5NnERCg81_Q0cJl6bpMhIxbFeTA9pkwuH1yGsrdc8OFLVRClUjcMxYF-ubaHHxXFV0Az0QnpHgOgaKQr8bdIg4-HVN8LAlY52qMkbWwHnfBHvD69p46zky1hvXIqqAHXpQma_scnQOo0RG2durbxTLfPoY)] This allows for homogeneous reaction conditions, which can improve reaction rates, reproducibility, and simplify process scale-up by avoiding issues associated with handling slurries.
In the synthesis of advanced pharmaceutical intermediates or complex molecules, this reagent's high chemoselectivity is a key advantage. It can selectively reduce aldehydes or perform directed reductions of ketones while leaving other, non-activated ketones or esters intact.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHnXbQqgg8Kydt0IzNTzojhVrFEHEuncIIStTR45AxI7NkB7UaK7wuUH7hOEFYrgXeUH2TlZQOm-ku4SIJzsleMgjtBlTXDySe5F6y0NwaIPZ86GmSpKiNDf6mbsBTXXvesaWWC5wWuI1N_EBmt5DB)] This tolerance for other functional groups minimizes the need for protecting group strategies, leading to more efficient and cost-effective synthetic routes.
Flammable;Irritant